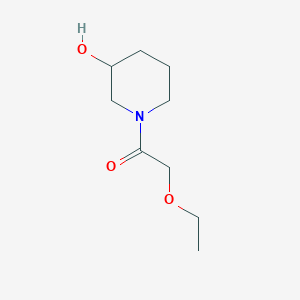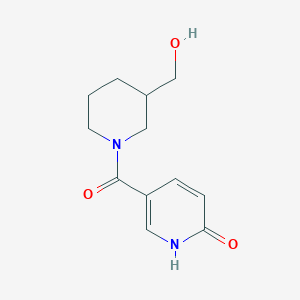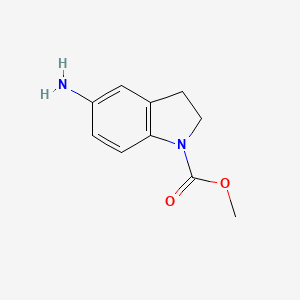
Methyl 5-amino-2,3-dihydro-1H-indole-1-carboxylate
Vue d'ensemble
Description
“Methyl 5-amino-2,3-dihydro-1H-indole-1-carboxylate” is a derivative of indole . Indoles are significant heterocyclic systems in natural products and drugs. They play a crucial role in cell biology and have various biologically vital properties . This compound can be prepared by the esterification of indole-5-carboxylic acid .
Synthesis Analysis
Indole derivatives can be synthesized using various methods . For instance, a one-pot, three-component protocol has been developed for the synthesis of 1,2,3-trisubstituted indoles, based on a Fischer indolisation–indole N-alkylation sequence . This procedure is rapid, operationally straightforward, and generally high yielding .Molecular Structure Analysis
The molecular formula of “Methyl 5-amino-2,3-dihydro-1H-indole-1-carboxylate” is C10H12N2O2, and its molecular weight is 192.21 .Chemical Reactions Analysis
Indole derivatives are involved in various chemical reactions. For instance, the oxidative heterocyclization of certain compounds can lead to the formation of indole derivatives . Moreover, indole derivatives can undergo Michael addition reactions .Physical And Chemical Properties Analysis
“Methyl 5-amino-2,3-dihydro-1H-indole-1-carboxylate” is a solid compound that should be stored at room temperature .Applications De Recherche Scientifique
Cancer Treatment
Indole derivatives, including Methyl 5-amino-2,3-dihydro-1H-indole-1-carboxylate, have shown promise in the treatment of cancer cells. Their ability to act as biologically active compounds makes them valuable in developing new therapeutic agents for various types of cancer .
Antimicrobial Activity
The structural framework of indole derivatives lends itself to antimicrobial properties. These compounds are being explored for their potential to combat a range of microbial infections, offering a new avenue for antibiotic development .
Neurological Disorders
Research indicates that indole derivatives can play a significant role in treating neurological disorders. Their interaction with biological pathways in the human body can lead to new treatments for conditions such as Alzheimer’s and Parkinson’s disease .
Antiviral Agents
Indole compounds have been reported to exhibit antiviral activities. Specific derivatives of Methyl 5-amino-2,3-dihydro-1H-indole-1-carboxylate have shown inhibitory activity against influenza A and other viruses, highlighting their potential as antiviral medications .
Antioxidant Properties
The antioxidant activity of indole derivatives is another area of interest. These compounds can neutralize free radicals, which may lead to the development of treatments for diseases caused by oxidative stress .
Biotechnological Applications
Indole derivatives are being studied for their biotechnological applications, particularly in relation to gut microbiota-derived indoles. This research could lead to innovative treatments for intestinal and liver diseases .
Dyestuff and Sanitizers
Beyond medical applications, indole derivatives are utilized in the synthesis of dyestuffs and sanitizers. Their chemical properties make them suitable for a variety of industrial applications .
Copolymer Synthesis
The versatility of indole compounds extends to the field of polymer chemistry, where they are used in the synthesis of copolymers. This application takes advantage of their reactivity and stability to create new materials .
Mécanisme D'action
Target of Action
Methyl 5-amino-2,3-dihydro-1H-indole-1-carboxylate is an indole derivative . Indole derivatives have been found to bind with high affinity to multiple receptors , making them useful in the development of new therapeutic agents . They play a significant role in cell biology and are used in the treatment of various disorders, including cancer and microbial infections .
Mode of Action
Indole derivatives are known to interact with their targets, leading to changes at the molecular level . These changes can result in a variety of biological effects, depending on the specific targets and the nature of the interaction .
Biochemical Pathways
Indole derivatives are known to influence a variety of biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities . These activities suggest that indole derivatives may affect multiple biochemical pathways, leading to diverse downstream effects .
Result of Action
Given the broad spectrum of biological activities associated with indole derivatives , it can be inferred that the compound may have diverse molecular and cellular effects.
Orientations Futures
Indole derivatives have diverse biological activities and show immense potential to be explored for newer therapeutic possibilities . They are involved in the treatment of various disorders in the human body, including cancer cells and microbes . Therefore, the investigation of novel methods of synthesis and the development of new useful derivatives have attracted the attention of the chemical community .
Propriétés
IUPAC Name |
methyl 5-amino-2,3-dihydroindole-1-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12N2O2/c1-14-10(13)12-5-4-7-6-8(11)2-3-9(7)12/h2-3,6H,4-5,11H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FIJYPILPCPEDLF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)N1CCC2=C1C=CC(=C2)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
192.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 5-amino-2,3-dihydro-1H-indole-1-carboxylate | |
CAS RN |
1019599-43-9 | |
| Record name | methyl 5-amino-2,3-dihydro-1H-indole-1-carboxylate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




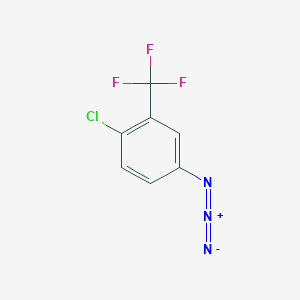

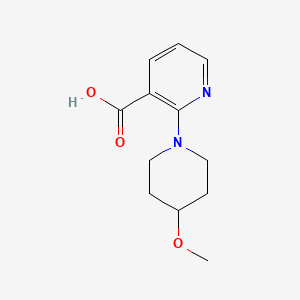
![(1-Cyclopropylethyl)[(2,6-difluorophenyl)methyl]amine](/img/structure/B1462061.png)

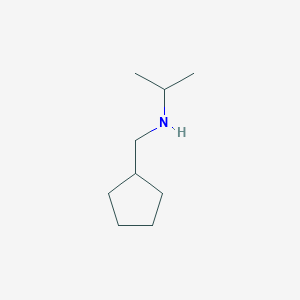
![Methyl 3-[(3-fluorophenyl)amino]propanoate](/img/structure/B1462068.png)
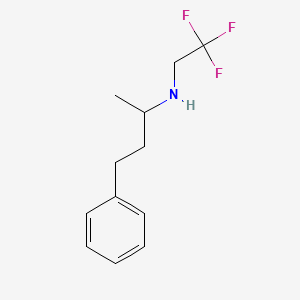
![5-Fluoro-2-[methyl(2-methylbutyl)amino]benzaldehyde](/img/structure/B1462071.png)
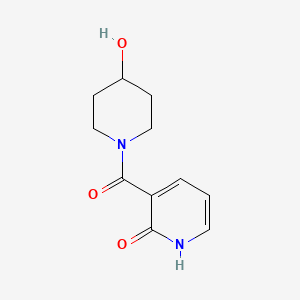
![[1-(4-Fluorobenzoyl)piperidin-3-yl]methanol](/img/structure/B1462073.png)
